molecular formula C13H16ClFN2O B2472996 (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride CAS No. 1786991-39-6

(R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

Cat. No. B2472996
CAS RN: 1786991-39-6
M. Wt: 270.73
InChI Key: GWJWIMOKSLOUAR-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride” is a chemical compound with the formula C13H15FN2O・HCl . It has a molecular weight of 270.73 .


Molecular Structure Analysis

The molecular structure of “®-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride” consists of 13 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms .

Scientific Research Applications

  • Metabolite Identification and Transporter-Mediated Excretion :

    • A study identified the metabolites of a similar compound, YM758, an inhibitor of the "funny" If current channel in the heart. This research is significant for understanding the renal and hepatic excretion of such compounds, which could be relevant for (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride (Umehara et al., 2009).
  • Structure-Activity Relationships in Acetylcholinesterase Inhibitors :

    • Another study explored the structure-activity relationships of acetylcholinesterase inhibitors, including compounds with structures similar to this compound. This research is vital for understanding how structural changes affect biological activity, which is crucial for drug development (Sugimoto et al., 1995).
  • Antibacterial Activity of Isoindolinyl-substituted Compounds :

    • Research on the synthesis and antibacterial activity of similar compounds, such as garenoxacin, highlights the potential use of isoindolinyl-substituted compounds in treating bacterial infections (Hayashi et al., 2002).
  • Microwave Assisted Synthesis and Antibacterial Activity :

    • A study on the microwave-assisted synthesis and antibacterial activity of isoindoline-1,3-diones indicates the potential for rapid synthesis methods in creating antibacterial agents. This research could be relevant for the efficient production of compounds like this compound (C.Merugu et al., 2010).
  • Synthesis and Antimicrobial Evaluation of Substituted Compounds :

    • The synthesis and evaluation of fluoroquinolones analogs, including those with piperidine and isoindolinyl structures, demonstrate significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Prasad et al., 2017).
  • Hirshfeld Surface Analysis and Antiproliferative Activity :

    • The synthesis and structural characterization of compounds with piperidine and morpholino groups, along with antiproliferative activity analysis, provide insights into the potential use of these compounds in cancer research (Prasad et al., 2018).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be called if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

7-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O.ClH/c14-11-5-1-3-9-8-16(13(17)12(9)11)10-4-2-6-15-7-10;/h1,3,5,10,15H,2,4,6-8H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJWIMOKSLOUAR-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=C(C2=O)C(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2CC3=C(C2=O)C(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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